molecular formula C5H13ClN2O2S B2647667 (3-Aminocyclobutyl)methanesulfonamide;hydrochloride CAS No. 2413899-21-3

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride

Cat. No. B2647667
CAS RN: 2413899-21-3
M. Wt: 200.68
InChI Key: QVJNUIGZODOXFB-UHFFFAOYSA-N
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Description

“(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” is a chemical compound with the molecular formula C5H13ClN2O2S . It is offered as a novel building block for research .


Molecular Structure Analysis

The molecular structure of “(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” can be represented by the InChI code: 1S/C5H12N2O2S.ClH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H . This indicates that the molecule consists of a cyclobutyl ring with an amine group, linked to a methanesulfonamide group .


Physical And Chemical Properties Analysis

“(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” is a powder at room temperature . It has a molecular weight of 200.69 . The compound is stored at room temperature .

Scientific Research Applications

Analytical Method Development for Amino Acid Analysis

The development of analytical methods for precise amino acid composition analysis in proteins and peptides is a significant application. A method utilizing 4 N methanesulfonic acid, instead of 6N HCl, as a hydrolysis catalyst in vacuo at 115 degrees for 22 to 72 hours was described. This approach allows for the direct application of the neutralized hydrolysate to an ion exchange column and can distinguish between free sulfhydryl groups and disulfides, indicating the utility of methanesulfonic acid derivatives in bioanalytical chemistry (Simpson, Neuberger, & Liu, 1976).

Potassium Channel Blocking and Antiarrhythmic Potential

Research into the synthesis of (4-methanesulfonamidophenoxy)propanolamines highlighted their potential as class III antiarrhythmic agents. These compounds demonstrated the ability to block the channel conducting the delayed rectified potassium current, suggesting a role in increasing cardiac action potential duration. This study highlights the potential therapeutic applications of methanesulfonamide derivatives in cardiovascular disease treatment (Connors, Dennis, Gill, & Terrar, 1991).

Inhibition of Carbonic Anhydrase Isozymes

The synthesis of arylsulfonylureido- and arylureido-substituted aromatic and heterocyclic sulfonamides was explored for selective inhibition of carbonic anhydrase isozyme I. These derivatives showed potent inhibition against isozymes I, II, and IV but were particularly effective against CA I. This selective inhibition could lead to more targeted drugs and diagnostic agents (Scozzafava & Supuran, 1999).

Catalytic Asymmetric Synthesis

A study introduced 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid as a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide is highlighted for its suitability in high enantiomeric excess alkylzinc additions to aliphatic aldehydes, showcasing the application of methanesulfonamide derivatives in organic synthesis (Wipf & Wang, 2002).

Safety and Hazards

The safety information for “(3-Aminocyclobutyl)methanesulfonamide;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(3-aminocyclobutyl)methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLANRKNLVQKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CS(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride

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